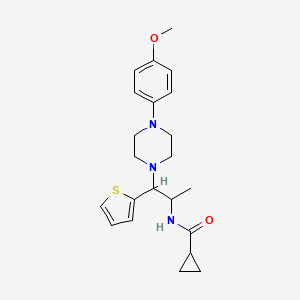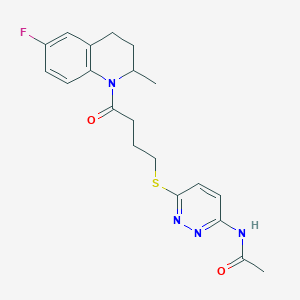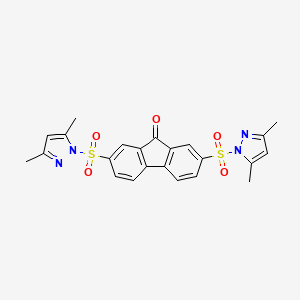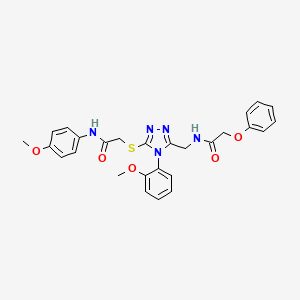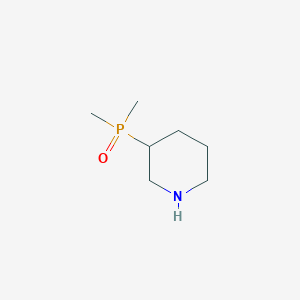
3-Dimethylphosphorylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various techniques such as X-ray crystallography and molecular modeling . These techniques can provide detailed information about the arrangement of atoms within a molecule.Chemical Reactions Analysis
Piperidines undergo various intra- and intermolecular reactions leading to the formation of various derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of methods for these reactions is a significant area of research .Physical And Chemical Properties Analysis
Physical properties such as color, density, hardness, and melting and boiling points can be determined using various techniques . Chemical properties describe the ability of a substanceScientific Research Applications
Enzymatic Activity and Antibiotic Resistance
A study on aminoglycoside phosphotransferases (APHs), specifically APH(3')-IIIa, explores the bacterial inactivation of aminoglycosides through ATP-dependent O-phosphorylation. This research provides insight into antibiotic resistance mechanisms and could inform future inhibitor design (McKay, Thompson, & Wright, 1994).
Biomedical Applications in Drug Delivery
The synthesis and characterization of poly(β-aminoesters) for potential use in drug delivery systems have been examined. These polymers interact electrostatically with plasmid DNA, which is crucial for gene therapy applications (Lynn & Langer, 2000).
Antimicrobial Peptide Development
Research on the designer proline-rich antibacterial peptide A3-APO highlights its effectiveness against systemic Escherichia coli infections in mouse models. This peptide has potential as a new antibiotic against multidrug-resistant pathogens (Szabo et al., 2010).
Chemotherapy Enhancement
Studies on Triapine and its dimethyl derivative, 3-AP-Me, reveal their ability to induce endoplasmic reticulum stress in cancer cells, thus potentially enhancing chemotherapy efficacy (Trondl et al., 2014).
Neuroprotective Properties
Research on dimethyl sulfoxide (DMSO) has shown it can inhibit glutamate responses in hippocampal neurons and protect against excitotoxic death. This finding is crucial for understanding its neuroprotective properties in experimental and clinical settings (Lu & Mattson, 2001).
Agricultural Applications
The nitrification inhibitor 3,4-Dimethylpyrazole phosphate (DMPP) has shown effectiveness in reducing nitrate leaching and improving nitrogen use efficiency in agriculture, which is essential for sustainable farming practices (Zerulla et al., 2001).
Mechanism of Action
properties
IUPAC Name |
3-dimethylphosphorylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16NOP/c1-10(2,9)7-4-3-5-8-6-7/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KABSQDBKAMTTOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1CCCNC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16NOP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Dimethylphosphorylpiperidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Benzo[d][1,3]dioxol-5-yl)-5-(((4-fluorophenyl)sulfonyl)methyl)-1,2,4-oxadiazole](/img/structure/B2823218.png)
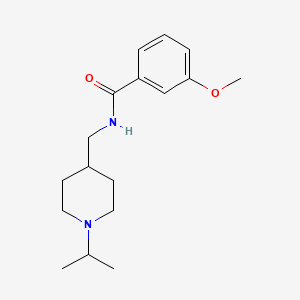

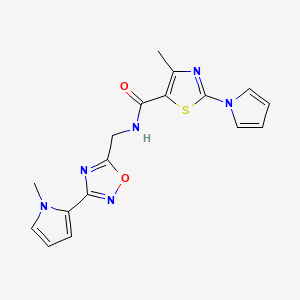
![1-(2-Furoyl)-3-[4-(dimethylamino)phenyl]thiourea](/img/structure/B2823227.png)
![N-[(3,4-dimethoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2823228.png)
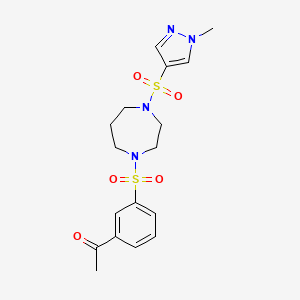
![4,4,4-Trifluoro-1-[3-(triazol-2-yl)azetidin-1-yl]butan-1-one](/img/structure/B2823231.png)
![2-[5-(2-Chloro-5-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2823232.png)
![[(2S,3as,7as)-octahydro-1h-indol-2-yl]methanol hydrochloride](/img/structure/B2823233.png)
